Cas no 901263-83-0 (1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline)

1-(3-Chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated pyrazoloquinoline derivative with potential applications in medicinal chemistry and materials science. Its structure features a chloro-fluorophenyl group at the 1-position and a phenyl substituent at the 3-position, contributing to its unique electronic and steric properties. The incorporation of fluorine atoms enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical research, particularly in targeting kinase inhibition or CNS disorders. The rigid polycyclic framework may also lend itself to optoelectronic applications due to its potential for π-conjugation. This compound is typically synthesized via multi-step organic transformations, with purity and yield optimized for research-scale use.
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline structure
901263-83-0 structure
Product name:1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline
CAS No:901263-83-0
MF:C22H12ClF2N3
MW:391.800590515137
CID:6132722
PubChem ID:20852423

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline
    • 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline
    • 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
    • 901263-83-0
    • F3407-1134
    • AKOS001795148
    • Inchi: 1S/C22H12ClF2N3/c23-18-11-15(7-8-19(18)25)28-22-16-10-14(24)6-9-20(16)26-12-17(22)21(27-28)13-4-2-1-3-5-13/h1-12H
    • InChI Key: ATMFKEDZZGEXJY-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(F)=CC=2)C2N(C3=CC=C(F)C(Cl)=C3)N=C(C3=CC=CC=C3)C=2C=1

Computed Properties

  • Exact Mass: 391.0687814g/mol
  • Monoisotopic Mass: 391.0687814g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 546
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.7Ų
  • XLogP3: 6

1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1134-4mg
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-1134-10mg
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
10mg
$79.0 2023-09-10
Life Chemicals
F3407-1134-50mg
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
50mg
$160.0 2023-09-10
Life Chemicals
F3407-1134-15mg
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
15mg
$89.0 2023-09-10
Life Chemicals
F3407-1134-3mg
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
3mg
$63.0 2023-09-10
Life Chemicals
F3407-1134-5mg
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1134-10μmol
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1134-5μmol
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1134-2μmol
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1134-20mg
1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
901263-83-0
20mg
$99.0 2023-09-10

Additional information on 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo4,3-cquinoline

Recent Advances in the Study of 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901263-83-0)

The compound 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901263-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyrazoloquinoline scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the phenyl and fluorophenyl substituents significantly influence the compound's binding affinity to target proteins, particularly those involved in kinase signaling pathways. The study highlighted the compound's selective inhibition of certain kinases, suggesting its potential as a targeted therapy for cancers driven by dysregulated kinase activity.

In addition to its kinase inhibitory properties, 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has shown promise in modulating inflammatory pathways. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that the compound effectively suppresses the production of pro-inflammatory cytokines in vitro and in vivo, making it a candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The compound's unique chemical structure also lends itself to further derivatization, as evidenced by recent work in the field of structure-activity relationship (SAR) studies. Researchers have synthesized a series of analogs to explore the impact of various substituents on the pyrazoloquinoline core. Preliminary results indicate that certain analogs exhibit improved solubility and bioavailability, addressing one of the key challenges in the development of quinoline-based therapeutics.

Despite these promising findings, challenges remain in the clinical translation of 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Issues such as off-target effects, metabolic stability, and potential toxicity need to be thoroughly investigated in future studies. However, the compound's versatility and demonstrated biological activity position it as a valuable tool for both basic research and drug discovery efforts.

In conclusion, the ongoing research on 1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS: 901263-83-0) underscores its potential as a multifaceted therapeutic agent. Continued exploration of its pharmacological properties and optimization of its chemical structure will be critical in unlocking its full therapeutic potential.

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